4-Fluoro-2-methoxy-1-phenoxybenzene
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Overview
Description
4-Fluoro-2-methoxy-1-phenoxybenzene is an aromatic compound with the molecular formula C13H11FO2 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a methoxy group, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-methoxy-1-phenoxybenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Diazotization: Aniline is diazotized to form a diazonium salt.
Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction to introduce the fluoro group.
Methoxylation: The fluoro-substituted benzene is then methoxylated.
Phenoxylation: Finally, the methoxy-substituted benzene undergoes phenoxylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-methoxy-1-phenoxybenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of electron-donating and electron-withdrawing groups, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution: The fluoro group can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, and the phenoxy group can undergo reduction reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid, nitric acid).
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts such as palladium on carbon or hydrogen gas are used.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include reduced phenoxy derivatives.
Scientific Research Applications
4-Fluoro-2-methoxy-1-phenoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methoxy-1-phenoxybenzene involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and phenoxy groups can modulate its electronic properties and reactivity. The compound can participate in various biochemical pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methoxy-1-nitrobenzene: Similar structure but with a nitro group instead of a phenoxy group.
4-Fluoro-2-methylaniline: Similar structure but with an amino group instead of a phenoxy group.
4-Bromo-2-fluoroanisole: Similar structure but with a bromo group instead of a phenoxy group.
Uniqueness
4-Fluoro-2-methoxy-1-phenoxybenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis and material science .
Properties
CAS No. |
666750-29-4 |
---|---|
Molecular Formula |
C13H11FO2 |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-1-phenoxybenzene |
InChI |
InChI=1S/C13H11FO2/c1-15-13-9-10(14)7-8-12(13)16-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
AUFOEZDZPUUMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
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